![molecular formula C22H21N3O3 B7468902 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. It has also been found to reduce inflammation and oxidative stress in various cell types. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is its broad range of potential applications in various fields. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Future research on 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders. Finally, efforts should be made to improve its solubility and bioavailability to enhance its therapeutic potential.
In conclusion, 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is a promising chemical compound that has potential applications in various fields. Its anticancer, antiviral, and antimicrobial activities, as well as its anti-inflammatory and neuroprotective effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with isoxazole-5-carboxylic acid in the presence of thionyl chloride to yield the final product.
Applications De Recherche Scientifique
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-3-8-19-18(11-14)16(13-24-19)9-10-23-22(26)21-12-20(25-28-21)15-4-6-17(27-2)7-5-15/h3-8,11-13,24H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNICZLPJCDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
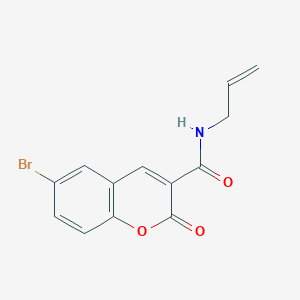



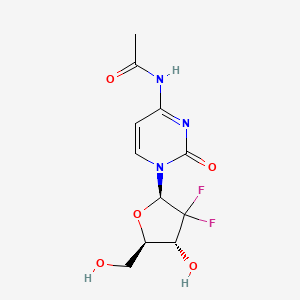
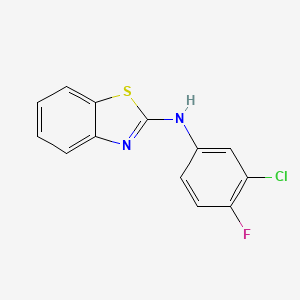
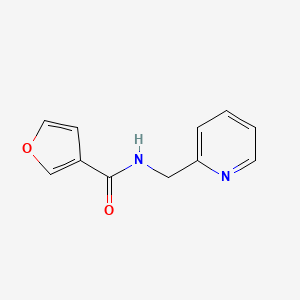
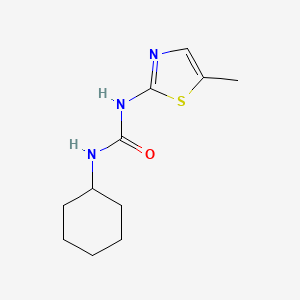
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)